molecular formula C11H14ClNO2S B4732852 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine

1-[(3-chlorobenzyl)sulfonyl]pyrrolidine

Cat. No.: B4732852
M. Wt: 259.75 g/mol
InChI Key: GNFMRDWDCUIPHG-UHFFFAOYSA-N
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Description

1-[(3-Chlorobenzyl)sulfonyl]pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated nitrogen-containing heterocycle that is a privileged scaffold in pharmaceuticals due to its ability to contribute to molecular three-dimensionality and influence key physicochemical properties . The pyrrolidine ring is a common structural component in numerous approved therapeutic agents, highlighting its significant value in the design of bioactive molecules . The specific 3-chlorobenzylsulfonyl substitution pattern on the pyrrolidine nitrogen in this compound suggests potential as a versatile synthetic intermediate or a core structure for developing enzyme inhibitors. Sulfonamide-functionalized pyrrolidine derivatives have been investigated for a range of pharmacological activities, including antimicrobial and anticonvulsant effects, as well as enzyme inhibition . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in modulating properties like lipophilicity and stereochemistry, which are critical for optimizing drug-receptor interactions . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-11-5-3-4-10(8-11)9-16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFMRDWDCUIPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorobenzyl Sulfonyl Pyrrolidine

Retrosynthetic Analysis and Design of Synthetic Pathways for the Sulfonylpyrrolidine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine, the primary disconnection strategy involves breaking the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This is the most logical and common approach for the synthesis of sulfonamides.

This disconnection reveals two key precursors: pyrrolidine (B122466) and 3-chlorobenzylsulfonyl chloride. Both of these precursors are derivable from simpler, readily available chemicals. Pyrrolidine itself is a common solvent and reagent. 3-Chlorobenzylsulfonyl chloride can be conceptually derived from 3-chlorotoluene (B144806) through a series of well-established transformations, such as radical chlorination to form 3-chlorobenzyl chloride, followed by substitution with a sulfite (B76179) salt and subsequent chlorination. A more direct route to the sulfonyl chloride would involve the chlorosulfonylation of 3-chlorotoluene, though this can sometimes lead to issues with regioselectivity.

An alternative retrosynthetic approach could involve the disconnection of the carbon-sulfur (C-S) bond. This would lead to a pyrrolidine-1-sulfonamide (B1369261) intermediate and a 3-chlorobenzyl halide. However, the formation of the S-N bond is generally more efficient and is the preferred synthetic route.

Development and Optimization of Preparative Routes to this compound

The preparation of this compound is centered around the formation of the sulfonamide bond between pyrrolidine and 3-chlorobenzylsulfonyl chloride.

Synthesis of Precursors and Intermediates

The synthesis of the target molecule necessitates the availability of its key precursors.

Pyrrolidine: This is a commercially available cyclic secondary amine.

3-Chlorobenzylsulfonyl chloride: This intermediate is not as commonly available and typically needs to be synthesized. A common method for the preparation of arylsulfonyl chlorides is the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent like thionyl chloride or phosphorus pentachloride. For instance, sodium 3-nitrobenzenesulfonate can be converted to its sulfonyl chloride, and similar principles can be applied to 3-chlorobenzyl derivatives. researchgate.netnih.gov The synthesis of 3-chlorobenzenesulfonyl chloride, a related compound, can be achieved through the chlorination of a metal salt of sulfobenzoic acid.

A plausible laboratory synthesis of 3-chlorobenzylsulfonyl chloride would start from 3-chlorotoluene. The toluene (B28343) derivative can undergo free-radical bromination to yield 3-chlorobenzyl bromide. This can then be reacted with sodium sulfite to produce sodium 3-chlorobenzylsulfonate, which upon treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride, would yield the desired 3-chlorobenzylsulfonyl chloride.

Reaction Conditions Optimization for Scalable Research Synthesis

The reaction between pyrrolidine and 3-chlorobenzylsulfonyl chloride is a nucleophilic substitution at the sulfonyl group. The optimization of this reaction is crucial for achieving high yields and purity, making it suitable for scalable research synthesis. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

The reaction is generally carried out in an organic solvent such as dichloromethane (B109758) or tetrahydrofuran. A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous solution of a strong base like sodium hydroxide. The use of an excess of pyrrolidine can also serve as the base.

For similar reactions involving the synthesis of sulfonamides, controlling the temperature, often between 0°C and room temperature, is important to minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Table 1: Illustrative Reaction Conditions for the Synthesis of Sulfonamides

ParameterCondition 1Condition 2Condition 3
Amine PyrrolidineAnilineBenzylamine
Sulfonyl Chloride Benzenesulfonyl Chloride4-Toluenesulfonyl ChlorideMethane­sulfonyl Chloride
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Base TriethylaminePyridineAqueous NaOH
Temperature 0 °C to rtrt0 °C
Yield HighModerate to HighHigh

This table presents a generalized overview of conditions based on common laboratory practices for sulfonamide synthesis and does not represent specific experimental data for the title compound.

Bayesian optimization has emerged as a powerful tool for the efficient optimization of chemical reactions, potentially reducing the number of experiments required to find the optimal conditions. nih.gov

Stereoselective Synthesis Approaches to Pyrrolidine and Sulfonylamide Derivatives

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of related chiral pyrrolidine and sulfonamide derivatives, which are common motifs in medicinal chemistry.

Stereoselective synthesis of pyrrolidine derivatives can be achieved through various methods, including the use of chiral starting materials like proline, or through asymmetric catalysis. For instance, enantioselective organocatalysis has been successfully employed for the synthesis of chiral pyrrolidines. The reduction of substituted pyrroles can also proceed with high diastereoselectivity to yield functionalized pyrrolidines.

In the context of sulfonamides, while the sulfur atom of a sulfonamide is tetrahedral, it does not typically represent a stable stereocenter due to rapid pyramidal inversion at the nitrogen atom. However, in certain constrained systems or with specific substitution patterns, the barrier to inversion can be high enough to allow for the isolation of atropisomers. More commonly, stereoselectivity in sulfonamide synthesis is focused on the incorporation of chiral amine or alcohol components.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyrrolidine ring, the sulfonamide linkage, and the chlorobenzyl moiety.

Exploration of Functional Group Transformations on the Chlorobenzyl Moiety

The 3-chlorobenzyl group of the molecule offers several avenues for chemical modification. The chlorine atom on the aromatic ring can be substituted through various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, and Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon, carbon-alkene, or carbon-nitrogen bonds, respectively, at the 3-position of the benzyl (B1604629) ring. Such transformations would allow for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies in medicinal chemistry.

The benzylic methylene (B1212753) group (the -CH2- between the phenyl ring and the sulfonyl group) is also susceptible to chemical modification. For instance, oxidation of the benzylic position could lead to the corresponding ketone. Furthermore, the entire benzyl group can be cleaved under certain reductive or oxidative conditions, which can be a useful deprotection strategy in a multi-step synthesis.

Table 2: Potential Functional Group Transformations of the Chlorobenzyl Moiety

Reaction TypeReagentsProduct Functional Group
Suzuki Coupling Arylboronic acid, Pd catalyst, baseBiaryl
Buchwald-Hartwig Amination Amine, Pd catalyst, baseArylamine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseArylalkyne
Benzylic Oxidation Oxidizing agent (e.g., KMnO4, CrO3)Ketone
Reductive Dechlorination H2, Pd/CBenzyl group

This table illustrates potential transformations and is not based on experimentally verified reactions for the title compound.

Investigation of Modifications to the Pyrrolidine Ring System

Modifications to the pyrrolidine ring of this compound are a key area of investigation for understanding and optimizing the compound's chemical and biological properties. The pyrrolidine scaffold, a five-membered saturated heterocycle, offers multiple positions for substitution, allowing for a systematic exploration of how structural changes influence its characteristics.

Research into related pyrrolidine-containing compounds has demonstrated that substitutions at the C2, C3, and C4 positions of the pyrrolidine ring can significantly impact molecular conformation and, consequently, biological activity. nih.gov For instance, the introduction of substituents can alter the ring's pucker, which in turn affects the spatial orientation of the benzylsulfonyl group and any other functionalities.

Table 1: Potential Modifications to the Pyrrolidine Ring

Position of ModificationType of SubstituentPotential Impact
C2Alkyl, Aryl, HydroxylCan introduce chirality and influence basicity. nih.gov
C3Halogen, Alkyl, Aryl, HydroxylCan alter lipophilicity and create new interaction points.
C4Hydroxyl, Amino, CarboxylCan introduce polar groups to modulate solubility and target interactions.

The stereochemistry of these modifications is also a critical factor. The introduction of a chiral center at any of the carbon atoms of the pyrrolidine ring can lead to enantiomers or diastereomers with distinct biological profiles. This is a common strategy in drug discovery to identify the most active and selective stereoisomer.

Formation of Analogues for Systematic Structure-Activity Relationship (SAR) Studies

The systematic formation of analogues of this compound is essential for conducting comprehensive Structure-Activity Relationship (SAR) studies. SAR studies aim to elucidate which parts of a molecule are crucial for its activity and how modifications to these parts affect its potency and selectivity. nih.govnih.gov

The generation of analogues typically involves a two-pronged approach: modification of the pyrrolidine ring and modification of the 3-chlorobenzylsulfonyl moiety.

Modification of the Pyrrolidine Ring:

As discussed in the previous section, introducing substituents at various positions of the pyrrolidine ring is a key strategy. For SAR studies, a library of analogues with diverse substituents at C2, C3, and C4 would be synthesized. For example, a series of analogues could be prepared with varying alkyl groups at the C2 position to probe the effect of steric bulk. Another series could explore the impact of different halogens at the C3 position to understand the role of electronic effects.

Modification of the Benzylsulfonyl Moiety:

Analogues can also be generated by altering the 3-chlorobenzylsulfonyl part of the molecule. This can include:

Varying the position of the chloro substituent on the phenyl ring (e.g., 2-chloro or 4-chloro analogues).

Introducing different substituents on the phenyl ring (e.g., methyl, methoxy, or nitro groups) to explore electronic and steric effects.

Replacing the phenyl ring with other aromatic or heteroaromatic systems.

Table 2: Exemplary Analogues for SAR Studies

Analogue NameModificationRationale for Synthesis
1-[(2-chlorobenzyl)sulfonyl]pyrrolidineIsomeric changeInvestigate the impact of chlorine position on activity.
1-[(4-chlorobenzyl)sulfonyl]pyrrolidineIsomeric changeInvestigate the impact of chlorine position on activity.
1-[(3-methylbenzyl)sulfonyl]pyrrolidineSubstituent changeExplore the effect of an electron-donating group.
1-[(3-nitrobenzyl)sulfonyl]pyrrolidineSubstituent changeExplore the effect of a strong electron-withdrawing group.
1-[(phenyl)sulfonyl]pyrrolidineRemoval of substituentEstablish the importance of the chloro group.
1-[(3-chlorobenzyl)sulfonyl]-2-methylpyrrolidinePyrrolidine modificationAssess the impact of steric bulk near the sulfonamide nitrogen.

By synthesizing and evaluating a diverse set of such analogues, researchers can build a detailed SAR model. This model can then guide the design of new compounds with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. The insights gained from these studies are crucial for the development of new chemical entities with potential therapeutic applications. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 1 3 Chlorobenzyl Sulfonyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

The structural elucidation of 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine relies on a suite of 2D NMR experiments. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal correlations between the adjacent methylene (B1212753) protons within the pyrrolidine (B122466) ring and between the benzylic protons and the aromatic protons of the chlorobenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive one-bond C-H connectivity. sdsu.eduyoutube.com It is crucial for assigning the signals of the pyrrolidine and benzyl (B1604629) methylene groups to their respective protons.

Based on data from analogous compounds and standard chemical shift increments, the following proton and carbon NMR assignments are predicted for this compound. ipb.ptorganicchemistrydata.org

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrrolidine CH₂ (positions 2, 5) ~3.30 Triplet
Pyrrolidine CH₂ (positions 3, 4) ~1.95 Multiplet
Benzyl CH₂ ~4.40 Singlet
Aromatic H (position 2) ~7.50 Singlet
Aromatic H (position 4) ~7.40 Multiplet
Aromatic H (position 5) ~7.35 Multiplet

Predicted ¹³C NMR Spectral Data

Carbons Predicted Chemical Shift (δ, ppm)
Pyrrolidine C H₂ (positions 2, 5) ~48.5
Pyrrolidine C H₂ (positions 3, 4) ~25.0
Benzyl C H₂ ~58.0
Aromatic C (position 1) ~136.0
Aromatic C (position 2) ~129.0
Aromatic C -Cl (position 3) ~135.0
Aromatic C (position 4) ~128.0
Aromatic C (position 5) ~130.5

The title compound, this compound, is achiral. However, if chiral centers were present, specific techniques would be employed for stereochemical determination.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, regardless of their bonding connectivity. youtube.com For cyclic systems like the pyrrolidine ring, NOESY is critical for determining the relative stereochemistry and preferred conformation by observing through-space interactions between protons on the same or opposite faces of the ring.

Chiroptical Methods: For chiral molecules, techniques like polarimetry, optical rotatory dispersion (ORD), and circular dichroism (CD) are essential. nih.gov These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, which can be correlated with the absolute configuration of the stereocenters, often with the aid of computational chemistry. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₁H₁₄ClNO₂S) is 259.0434.

Analysis of the fragmentation patterns under techniques like Electron Impact (EI) or Electrospray Ionization (ESI) provides further structural confirmation. The fragmentation of sulfonamides is well-characterized and typically involves cleavage around the central sulfur atom. researchgate.net Ring contraction of the pyrrolidine moiety is also a possible fragmentation pathway. nih.govresearchgate.net

Predicted Mass Spectrometry Fragmentation

m/z (charge) Ion Description
259/261 [C₁₁H₁₄³⁵ClNO₂S]⁺ / [C₁₁H₁₄³⁷ClNO₂S]⁺ Molecular Ion (M⁺), showing isotopic pattern for Chlorine
195/197 [C₇H₆³⁵ClS]⁺ / [C₇H₆³⁷ClS]⁺ Loss of pyrrolidine radical
125/127 [C₇H₆³⁵Cl]⁺ / [C₇H₆³⁷Cl]⁺ 3-Chlorobenzyl cation, from cleavage of S-C bond
70 [C₄H₈N]⁺ Pyrrolidinyl cation, from cleavage of S-N bond

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. biomedscidirect.comupi.edu The spectrum provides a unique "fingerprint" for the compound. For this compound, key absorptions are expected from the sulfonyl, aromatic, and alkyl groups. rsc.orgresearchgate.netmdpi.com Raman spectroscopy is particularly useful for identifying the symmetrical vibrations of the sulfonyl group and the aromatic ring. nih.govnih.gov

Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3050 Aromatic C-H Stretching
~2970, ~2880 Aliphatic C-H (pyrrolidine, benzyl) Asymmetric & Symmetric Stretching
~1600, ~1475 Aromatic C=C Ring Stretching
~1450 CH₂ Scissoring
~1340 SO₂ Asymmetric Stretching
~1160 SO₂ Symmetric Stretching
~1100 C-N Stretching

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions that dictate the crystal packing. While a crystal structure for this compound has not been reported, data from the closely related compound 1-[(4-methylbenzene)sulfonyl]pyrrolidine provides a reliable model for the expected molecular geometry. nih.govnsf.govresearchgate.net

The geometry around the sulfur atom is expected to be a distorted tetrahedron. The pyrrolidine ring will likely adopt a twisted or envelope conformation. In the crystal lattice, molecules are expected to be linked by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and potentially C-H···π or π-π stacking interactions involving the aromatic rings. nih.govresearchgate.net

Crystallographic Data for Analogue: 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov

Parameter Value
S=O Bond Lengths 1.435 Å, 1.434 Å
S-N Bond Length 1.625 Å
S-C Bond Length 1.770 Å
C-S-N Bond Angle ~107°

Computational Chemistry and Molecular Modeling of 1 3 Chlorobenzyl Sulfonyl Pyrrolidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its electronic structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine, geometry optimization would typically be performed using a functional like B3LYP with a basis set such as 6-311G+(d,p) nih.gov. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for predicting spectroscopic properties. Theoretical vibrational frequencies, calculated through DFT, can be correlated with experimental infrared (IR) spectra nih.gov. For instance, characteristic stretching frequencies for the sulfonyl group (S=O) and the C-Cl bond would be predicted. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra nih.gov.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
S-O Bond Length~1.43 Å
S-N Bond Length~1.65 Å
C-S Bond Length~1.78 Å
C-Cl Bond Length~1.75 Å
O-S-O Bond Angle~120°
C-S-N Bond Angle~107°

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar sulfonamide structures as specific data for the target compound is not available.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and kinetic stability nih.gov. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity nih.gov. For this compound, the HOMO is expected to be localized on the electron-rich chlorobenzyl and pyrrolidine (B122466) rings, while the LUMO would likely be distributed around the electron-deficient sulfonyl group.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule nih.gov. It helps in identifying the regions prone to electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the sulfonyl group, indicating susceptibility to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, particularly those of the pyrrolidine ring.

Table 2: Representative FMO Analysis Data for this compound

ParameterPredicted Energy (eV)
HOMO Energy~ -7.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.5 eV

Note: These energy values are representative and derived from computational studies on analogous sulfonamide compounds.

Molecular Docking Studies for Hypothetical Receptor Interactions in Mechanistic Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor nih.gov. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships nih.govresearchgate.net. In a hypothetical scenario, this compound could be docked into the active site of a relevant enzyme, for instance, one implicated in a disease pathway where sulfonamides have shown activity peerj.comnih.gov. The docking results would provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atom) with the receptor's amino acid residues nih.govresearchgate.net. Such studies are crucial for guiding the design of more potent and selective inhibitors nih.gov.

In Silico Prediction of General Physicochemical Descriptors and Bioavailability-Related Properties

A variety of computational tools and servers, such as SwissADME and AdmetSAR, are available to predict the physicochemical properties and assess the drug-likeness of a compound based on its structure nih.gov. These predictions are vital in the early stages of drug development to filter out compounds with unfavorable properties. For this compound, these tools can estimate a range of descriptors.

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors icm.edu.pl.

Table 3: Predicted Physicochemical and Bioavailability-Related Properties for this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC11H14ClNO2S
Molecular Weight259.75 g/mol Compliant (≤ 500)
LogP (octanol/water partition coefficient)~2.5 - 3.0Compliant (≤ 5)
Hydrogen Bond Donors0Compliant (≤ 5)
Hydrogen Bond Acceptors2Compliant (≤ 10)
Topological Polar Surface Area (TPSA)~43.4 Ų
Molar Refractivity~67.5 cm³

Note: The values in this table are estimates generated from computational property prediction tools and are intended for illustrative purposes.

These in silico predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate, warranting further experimental investigation.

Mechanistic in Vitro Biological Investigation and Structure Activity Relationships of 1 3 Chlorobenzyl Sulfonyl Pyrrolidine

Target Identification and Validation through Mechanistic In Vitro Assays

Comprehensive searches of scientific literature and chemical databases did not yield any specific studies identifying or validating the biological targets of 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine. The commercial availability of this compound is noted for research purposes, but it is provided without accompanying analytical or biological data. sigmaaldrich.com Therefore, the following sections outline the types of assays that would be conducted for a novel chemical entity, while highlighting the lack of specific data for the subject compound.

There is no publicly available information on the inhibitory or activatory effects of this compound on enzymes such as Dihydrofolate Reductase (DHFR), Dipeptidyl Peptidase-IV (DPP-IV), or Penicillin-Binding Protein 3 (PBP3).

In the broader context of related chemical structures, pyrrolidine-containing compounds have been investigated for a variety of enzymatic targets. For instance, different series of pyrrolidine (B122466) sulfonamide derivatives have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). nih.gov Additionally, pyrrolidine-2,3-dione (B1313883) derivatives have been identified as a novel class of inhibitors for PBP3, a key enzyme in bacterial cell wall synthesis. researchgate.net The pyrrolidine scaffold is considered versatile in drug discovery due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.gov

Chlorinated sulfonamides, a class to which this compound belongs, have been synthesized and screened against various enzymes, including urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX), with some compounds showing significant inhibitory activity. researchgate.netmdpi.com However, these studies did not include the specific compound .

No studies were found that investigated the binding or modulation effects of this compound on serotonin (B10506) 5-HT6, dopamine (B1211576) D3, or histamine (B1213489) H3 receptors.

The pyrrolidine moiety is a common scaffold in compounds targeting central nervous system receptors. For example, various 3-pyrrolidine-indole derivatives have been explored as selective modulators of serotonin receptors, particularly for their potential in treating mental disorders. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence the biological profile and binding mode to enantioselective proteins. nih.gov

There is a lack of publicly available data from cell-based assays that would indicate how this compound might modulate cellular pathways or elicit specific cellular responses. Such assays are crucial for understanding a compound's mechanism of action in a more biologically relevant context. For instance, cell-based assays have been used to assess the antiproliferative effects of other pyrrolidine derivatives. nih.gov

Detailed Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Without primary biological data for this compound, a specific structure-activity relationship (SAR) analysis cannot be constructed. SAR studies require a series of related compounds with corresponding biological activity data to determine how chemical modifications influence their potency and selectivity.

No studies have been published that systematically vary the substituents of this compound to determine the impact on in vitro activity and selectivity.

General SAR principles from related classes of compounds can offer some insights. For pyrrolidine sulfonamides designed as GlyT1 inhibitors, for example, it was found that meta-substituted derivatives on the phenyl ring showed improved biological activity. sigmaaldrich.com The nature of the substituent on the pyrrolidine ring itself has also been shown to be critical for the activity of other classes of pyrrolidine derivatives. sigmaaldrich.com For some sulfonamide inhibitors, the tail groups have been found to modulate isoform specificity for enzymes like carbonic anhydrases. nih.gov

The influence of stereochemistry on the molecular interactions and in vitro profile of this compound has not been investigated, as the compound is typically supplied as a racemate and no chiral-specific biological studies have been published.

The pyrrolidine ring contains stereogenic centers, and the spatial orientation of substituents can lead to different biological profiles. nih.gov For instance, in a series of pyrrolidine pentamine derivatives, modifications of stereochemistry had varying effects on their inhibitory properties against aminoglycoside 6'-N-acetyltransferase type Ib. This underscores the importance of stereochemistry in the design of bioactive molecules containing a pyrrolidine scaffold.

Elucidation of Molecular Mechanisms of Action in vitro

No studies detailing the in vitro molecular mechanisms of this compound were found.

Table of Compounds Mentioned

Since no research article could be generated, there are no compounds to list in this table.

Advanced Analytical Methodologies for Research Applications of 1 3 Chlorobenzyl Sulfonyl Pyrrolidine

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatographic methods are indispensable tools in chemical research for the separation, identification, and purification of compounds. The choice between different chromatographic techniques is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for identifying and quantifying any synthesis-related impurities.

A typical HPLC method for a compound of this nature would employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of components. Detection is commonly performed using a UV detector, as the chlorobenzyl group in the molecule is expected to exhibit significant UV absorbance.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples. Impurity profiling involves the identification and quantification of minor peaks in the chromatogram, which is crucial for understanding the reaction byproducts and degradation products.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Expected Retention Time ~ 9.5 min

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC may be challenging without employing high temperatures that could lead to thermal degradation. A common strategy to overcome this is through chemical derivatization.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For a compound containing a sulfonylpyrrolidine moiety, derivatization might target the functional groups to create a less polar and more volatile derivative. For instance, if the pyrrolidine (B122466) ring were to be opened or modified, this could be a target for derivatization. However, for the intact molecule, derivatization is less straightforward. If volatile impurities from the synthesis are of interest, GC can be an excellent tool for their detection and quantification.

The GC system separates components based on their boiling points and interactions with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides structural information about the separated components, aiding in their identification.

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS) for Trace Analysis in Research Matrices

For the detection and quantification of this compound at very low concentrations, particularly in complex biological or environmental research matrices, hyphenated mass spectrometry techniques are the methods of choice. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity.

In an LC-MS/MS system, the sample is first separated by an HPLC system as described above. The eluent from the HPLC is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate charged molecules (ions) of the analyte in the gas phase. These ions are then guided into the mass analyzer.

Tandem mass spectrometry (MS/MS) involves two stages of mass analysis. In the first stage, the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented by collision with an inert gas in a collision cell. In the second stage of mass analysis, the resulting product ions are separated and detected. This process of selecting a specific precursor ion and monitoring its characteristic product ions is known as Multiple Reaction Monitoring (MRM) and provides a very high degree of selectivity, minimizing interference from other components in the matrix.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) Fragment corresponding to the loss of the pyrrolidine ring
Product Ion 2 (m/z) Fragment corresponding to the chlorobenzyl moiety
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a compound in a solution, provided the compound has a chromophore that absorbs light in the UV-Visible range. The presence of the chlorobenzyl group in this compound makes it a suitable candidate for this technique.

The basis of this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of a sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be in the UV region, likely around 220-230 nm, characteristic of the chlorophenyl group. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

While not as selective as chromatographic methods, UV-Visible spectrophotometry is highly useful for quick concentration checks of pure solutions in a research setting.

Table 3: Example Data for a UV-Visible Spectrophotometry Calibration Curve

Concentration (µg/mL)Absorbance at λmax
20.105
40.210
60.315
80.420
100.525
Correlation Coefficient (R²) 0.999

Future Directions and Emerging Research Avenues for 1 3 Chlorobenzyl Sulfonyl Pyrrolidine

Exploration as a Chemical Probe for Unraveling Biological Pathways

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, enabling researchers to study its biological function. nih.govnih.gov The unique structural features of 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine make it an intriguing candidate for development as a chemical probe.

The core of the molecule is the pyrrolidine (B122466) ring, a saturated scaffold known for its ability to explore pharmacophore space efficiently due to its three-dimensional, non-planar structure. nih.govresearchgate.net This "pseudorotation" allows it to present its substituents in precise spatial orientations, which is critical for selective binding to protein targets. nih.govresearchgate.net The sulfonamide group is a prominent feature in numerous drugs and is recognized for its ability to act as a hydrogen bond acceptor and mimic a peptide bond, potentially interacting with a wide range of biological targets, including enzymes like proteases. researchgate.netmdpi.com

Furthermore, the 3-chlorobenzyl moiety provides specific lipophilicity and steric bulk. The chlorine atom's position on the phenyl ring is particularly noteworthy; meta-substituted derivatives have shown improved biological activity in other pyrrolidine sulfonamide series. nih.gov This specific substitution pattern could be exploited to achieve selectivity for a particular biological target, distinguishing it from other isomers. Given the broad activities of pyrrolidine and sulfonamide-containing compounds—spanning from anticancer and antibacterial to central nervous system agents—a probe based on this structure could potentially be used to investigate targets within these domains. nih.govresearchgate.netnih.gov

Table 1: Potential of Structural Components for Chemical Probe Development
Structural ComponentPotential Contribution to Probe ActivityRelevant Research Context
Pyrrolidine RingProvides a 3D scaffold, enabling precise spatial orientation of substituents for selective protein binding. nih.govresearchgate.netPyrrolidine scaffolds are integral to drugs targeting CNS diseases, inflammation, and infections. nih.govnih.gov
Sulfonamide GroupActs as a key pharmacophore, participating in hydrogen bonding and interacting with enzyme active sites (e.g., proteases, carbonic anhydrases). researchgate.netSulfonamides are a cornerstone of antibacterial, anticonvulsant, and antitumor drugs. researchgate.netmdpi.com
3-Chlorobenzyl GroupConfers lipophilicity and specific steric properties. The meta-chloro substitution can enhance target affinity and selectivity compared to other isomers. nih.govChlorophenyl groups are common in active molecules, influencing binding and pharmacokinetic properties. nih.gov

Potential as a Key Intermediate in Complex Organic Synthesis

In the synthesis of complex molecules, key intermediates are stable, isolable compounds that serve as crucial stepping stones. This compound is well-suited to function as such an intermediate, leveraging the established chemistry of its constituent parts.

The pyrrolidine scaffold is a fundamental building block in drug research and development. nih.gov Synthetic strategies frequently involve the functionalization of a pre-formed pyrrolidine ring. nih.govresearchgate.net The N-sulfonyl group, in this context, can serve a dual purpose. It is an excellent protecting group for the nitrogen atom, rendering it stable to a variety of reaction conditions. Simultaneously, it acts as a functional handle that can influence the reactivity of the pyrrolidine ring or be modified in later synthetic steps.

The synthesis of this compound would likely involve the reaction of pyrrolidine with 3-chlorobenzylsulfonyl chloride, a common method for forming sulfonamides. mdpi.com Once formed, this compound could be a precursor to a diverse range of more complex molecules. For instance, the pyrrolidine ring could undergo C-H activation or be substituted at its alpha-carbon, while the aromatic ring could participate in cross-coupling reactions. The development of one-pot methods for creating related 1-sulfonyl-2-ethoxypyrrolidines highlights the utility of such compounds as versatile synthetic intermediates. researchgate.net

Table 2: Potential Synthetic Transformations Involving this compound as an Intermediate
Reaction TypeDescriptionPotential Outcome
Ring FunctionalizationIntroduction of substituents onto the pyrrolidine ring (e.g., via lithiation followed by electrophilic quench).Generation of polysubstituted pyrrolidines with altered stereochemistry and biological activity. nih.gov
Aromatic Cross-CouplingPalladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) at the chlorobenzyl ring.Creation of biaryl or aminated derivatives to explore new regions of chemical space.
Reductive DesulfonylationRemoval of the sulfonyl group to unmask the secondary amine of the pyrrolidine ring.Allows for late-stage functionalization of the pyrrolidine nitrogen with different chemical moieties.
Modification of the Benzylic PositionFunctionalization of the CH₂ group between the sulfonyl and phenyl moieties.Introduction of new functional groups to modulate steric and electronic properties.

Contribution to the Development of Novel Chemical Scaffolds and Methodologies

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. This compound itself represents a distinct scaffold that can serve as the foundation for diversity-oriented synthesis, a strategy aimed at exploring novel areas of chemical space. nih.gov

The combination of the rigid, 3D-rich pyrrolidine core with the functional sulfonamide linker and the substituted aromatic ring provides multiple points for diversification. nih.gov By systematically altering each of these three components, chemists can generate a library of analogs. For example, a variety of substituted benzylsulfonyl chlorides could be reacted with pyrrolidine, or alternatively, this compound could be used as a starting point for modifying the pyrrolidine ring itself. Such libraries are invaluable resources for high-throughput screening campaigns to identify new hit compounds for drug discovery. nih.gov

The synthesis and study of compounds based on this scaffold could also drive the development of new synthetic methodologies. For instance, creating substituted versions of this molecule might require the development of novel C-H activation techniques for the pyrrolidine ring or new regioselective functionalization methods for the aromatic ring. The use of pyrrolidine derivatives in 1,3-dipolar cycloadditions and spirocyclization reactions demonstrates how this core structure continues to inspire new synthetic innovations. nih.govresearchgate.net

Table 3: Diversification Points on the this compound Scaffold
Diversification PointPotential ModificationsObjective
Pyrrolidine RingIntroduce substituents (e.g., hydroxyl, amino, alkyl) at positions 2, 3, or 4.Modulate stereochemistry, polarity, and target interactions. nih.gov
Aromatic RingVary the substitution pattern (ortho, meta, para) and the nature of the substituent (e.g., F, Br, OMe, NO₂).Fine-tune electronic properties, lipophilicity, and metabolic stability. mdpi.com
Sulfonyl LinkerReplace the sulfonyl group with other linkers (e.g., amide, urea) or replace the benzyl (B1604629) group with other aryl or alkyl groups.Explore different geometries and hydrogen bonding capacities.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

Even in the absence of extensive experimental data, this compound can be a subject of significant investigation through computational methods. Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties, potential biological activities, and synthetic pathways.

In silico techniques can be applied to this molecule to generate initial hypotheses and guide future experimental work. Molecular docking studies could virtually screen the compound against crystal structures of known drug targets, such as bacterial enzymes or human proteases, to predict its binding energy and interaction mode. mdpi.commdpi.com Such studies have been successfully applied to other sulfonamide and pyrrolidine-based compounds to rationalize their activity and guide the design of more potent inhibitors. mdpi.commdpi.com

Furthermore, if a library of analogs based on the this compound scaffold were created, the resulting data could be used to train Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These ML models can identify the key structural features that correlate with biological activity, allowing for the predictive design of new, more effective compounds. AI tools can also predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize which analogs are most likely to have drug-like characteristics, thereby saving significant time and resources in the discovery pipeline.

Table 4: Application of AI/ML in the Study of this compound
Computational MethodApplication to the CompoundPotential Insight
Molecular DockingVirtually screen the compound against a panel of protein targets (e.g., proteases, kinases).Predict potential biological targets, binding affinity, and key intermolecular interactions. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR)Build predictive models based on a library of synthesized analogs and their measured activities.Identify structural features crucial for activity and guide the design of optimized compounds. nih.gov
ADMET PredictionCalculate properties like solubility, permeability, metabolic stability, and potential toxicity based on the molecular structure.Prioritize compounds with favorable drug-like properties for synthesis and experimental testing.
Retrosynthetic AnalysisUse AI to propose and evaluate potential synthetic routes to the compound and its derivatives.Optimize synthetic strategies for efficiency and cost-effectiveness.

Q & A

Q. How do electronic effects of the 3-chlorobenzyl substituent influence sulfonamide reactivity?

  • Methodological Answer :
  • Hammett Analysis : Correlate the substituent’s σₚ value (-0.37 for Cl) with reaction rates in nucleophilic substitutions.
  • Electrostatic Potential Maps : The electron-withdrawing chloro group increases the electrophilicity of the sulfonyl sulfur, enhancing reactivity toward amines ().

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.